Benzyl 3-bromopropanoate chemical properties
Benzyl 3-bromopropanoate chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of Benzyl 3-bromopropanoate
Introduction
Benzyl 3-bromopropanoate is a bifunctional organic compound of increasing importance in the fields of synthetic organic chemistry and drug development. Possessing both a reactive primary alkyl bromide and a benzyl ester, this molecule serves as a versatile C3 building block for the introduction of a propanoate linker into more complex molecular architectures. Its utility is primarily derived from the orthogonal reactivity of its two functional groups, allowing for sequential and controlled chemical transformations.
This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic profile, and applications of Benzyl 3-bromopropanoate. It is intended for researchers, process chemists, and drug development professionals who require a detailed understanding of this reagent's characteristics to effectively leverage it in their synthetic endeavors.
Chemical Identity and Physicochemical Properties
The fundamental identity of a reagent is the cornerstone of its application. Benzyl 3-bromopropanoate is unambiguously defined by its structure and associated identifiers.
Figure 1: 2D Structure of Benzyl 3-bromopropanoate.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | benzyl 3-bromopropanoate | [1] |
| CAS Number | 90841-55-7 | [1][2] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | - |
| Boiling Point | 280.7 °C at 760 mmHg (predicted) | |
| Density | 1.399 g/cm³ (predicted) | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene). Insoluble in water. | - |
| Storage | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). |[2] |
Spectroscopic Profile (Predicted)
While experimental spectra are not widely published, the structure of Benzyl 3-bromopropanoate allows for a reliable prediction of its key spectroscopic features. These predictions are invaluable for reaction monitoring and quality control.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show four distinct signals.
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δ 7.30-7.45 ppm (5H, multiplet): This signal corresponds to the five protons of the monosubstituted benzene ring.
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δ 5.15 ppm (2H, singlet): A sharp singlet for the two benzylic protons (-O-CH₂ -Ph). The singlet nature arises from the absence of adjacent protons.
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δ 3.60 ppm (2H, triplet): A triplet corresponding to the methylene protons adjacent to the bromine atom (Br-CH₂ -CH₂-). The signal is split by the neighboring methylene group.
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δ 2.95 ppm (2H, triplet): A triplet for the methylene protons alpha to the carbonyl group (-CH₂ -C(O)O-). This signal is shifted downfield by the electron-withdrawing effect of the ester and is split by the adjacent bromo-methylene group.
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¹³C NMR (Carbon NMR): The carbon spectrum should display 8 unique signals.
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δ ~170 ppm: The carbonyl carbon of the ester group.
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δ ~135 ppm: The quaternary aromatic carbon (C1) attached to the benzylic group.
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δ ~128.0-128.6 ppm: Signals for the ortho, meta, and para carbons of the benzene ring.
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δ ~67 ppm: The benzylic carbon (-O-C H₂-Ph).
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δ ~39 ppm: The carbon alpha to the carbonyl group (-C H₂-C(O)O-).
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δ ~26 ppm: The carbon bearing the bromine atom (Br-C H₂-).
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Infrared (IR) Spectroscopy:
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~1735 cm⁻¹ (strong, sharp): A prominent C=O stretching vibration, characteristic of an aliphatic ester.
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~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
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~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching.
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~1200-1100 cm⁻¹ (strong): C-O stretching of the ester linkage.
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~650-550 cm⁻¹ (medium-strong): C-Br stretching vibration.
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Mass Spectrometry (MS):
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Molecular Ion (M⁺): A characteristic pair of peaks at m/z 242 and m/z 244 with a ~1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom.
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Key Fragments: Expect major fragments corresponding to the loss of the benzyl group (m/z 91, tropylium ion), loss of a bromine radical (m/z 163), and cleavage of the ester bond.
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Synthesis of Benzyl 3-bromopropanoate
The most direct and common method for preparing Benzyl 3-bromopropanoate is the Fischer esterification of 3-bromopropionic acid with benzyl alcohol.[3] This acid-catalyzed reaction is driven to completion by removing the water formed as a byproduct.[4] An alternative route involves the hydrobromination of benzyl acrylate.[3]
Figure 2: General workflow for Fischer esterification synthesis.
Detailed Experimental Protocol: Fischer Esterification
This protocol describes a representative lab-scale synthesis. Causality: The choice of toluene as the solvent allows for azeotropic removal of water using a Dean-Stark trap, driving the reversible equilibrium toward the product, a key principle of Le Châtelier.[4] The acid catalyst (p-TsOH) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]
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Apparatus Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 3-bromopropionic acid (15.3 g, 100 mmol, 1.0 equiv) and benzyl alcohol (11.9 g, 110 mmol, 1.1 equiv).
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Solvent Addition: Add toluene (100 mL) to the flask. The toluene serves both as a solvent and as the azeotroping agent to remove water.
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Catalyst Addition: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.95 g, 5 mmol, 0.05 equiv) to the mixture.
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Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours or until no more water is collected and TLC analysis (e.g., 4:1 Hexanes:Ethyl Acetate) shows complete consumption of the 3-bromopropionic acid.
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Workup - Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the p-TsOH catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution. Then, wash with 50 mL of water and 50 mL of saturated aqueous sodium chloride (brine) to remove residual water-soluble impurities.
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Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a gradient of hexanes and ethyl acetate) to yield pure Benzyl 3-bromopropanoate as a colorless oil.
Chemical Reactivity and Synthetic Applications
The synthetic utility of Benzyl 3-bromopropanoate stems from its two distinct reactive sites, which can be addressed selectively.
Figure 3: Dual reactivity of Benzyl 3-bromopropanoate.
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As an Alkylating Agent: The primary bromide is an excellent electrophile for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, including amines, azides, thiolates, and carbanions. This reactivity is central to its function as a linker, connecting a nucleophilic species to the propanoate moiety. This makes it a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[6] For instance, reaction with a primary amine would yield a secondary amino ester, a common scaffold in drug candidates.
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Role of the Benzyl Ester: The benzyl ester primarily serves as a protecting group for the carboxylic acid. It is stable to a wide variety of reaction conditions, including mildly acidic and basic conditions, and many organometallic reagents. The key advantage of the benzyl group is its facile removal under neutral conditions via catalytic hydrogenolysis (H₂/Pd-C). This "deprotection" step cleanly releases the free carboxylic acid without disturbing other sensitive functional groups in the molecule. Alternatively, the ester can be cleaved by standard saponification with a strong base (e.g., NaOH, LiOH).
This orthogonal reactivity allows for a synthetic strategy where a nucleophile is first coupled to the molecule via the bromide, and the carboxylic acid is unmasked in a subsequent step. This is a powerful tactic in multi-step synthesis for building complex active pharmaceutical ingredients (APIs).[6]
Safety and Handling
While a specific Safety Data Sheet (SDS) for Benzyl 3-bromopropanoate is not widely available, its chemical structure suggests a hazard profile that warrants careful handling.[2] The molecule contains an alkylating bromide moiety and is related to benzyl bromide, a known lachrymator and irritant.
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Hazard Assessment: Expected to be a skin, eye, and respiratory tract irritant. Alkylating agents are often treated as potential mutagens and should be handled with appropriate caution.
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Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
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Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong bases and oxidizing agents.
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Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent hydrolysis and degradation.[2]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
Benzyl 3-bromopropanoate is a highly valuable and versatile synthetic intermediate. Its dual functionality, combining a stable yet readily cleavable benzyl ester with a reactive alkyl bromide, provides chemists with a robust tool for constructing complex molecules. A thorough understanding of its physicochemical properties, spectroscopic signatures, and reactivity profile is essential for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical industries.
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